4-[[2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
4-[[2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,5-dien-1-one is a complex organic compound with a unique structure characterized by two cyclohexa-2,5-dien-1-one rings connected through a series of amino and methylene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,5-dien-1-one typically involves the condensation of 4-oxocyclohexa-2,5-dien-1-one derivatives with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[[2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone and hydroquinone derivatives, which have significant applications in various fields .
Scientific Research Applications
4-[[2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,5-dien-1-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[[2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diphenoquinone: Similar structure with two cyclohexa-2,5-dien-1-one rings.
4,4’-Diphenoquinone: Another related compound with similar chemical properties.
Properties
CAS No. |
5340-13-6 |
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Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
4-[2-[(4-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol |
InChI |
InChI=1S/C16H16N2O2/c19-15-5-1-13(2-6-15)11-17-9-10-18-12-14-3-7-16(20)8-4-14/h1-8,11-12,19-20H,9-10H2 |
InChI Key |
NCCUCIVXVPMMDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NCCN=CC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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